molecular formula C9H16NNaO4S B6606650 sodium{1-[(tert-butoxy)carbonyl]azetidin-2-yl}methanesulfinate CAS No. 2825011-45-6

sodium{1-[(tert-butoxy)carbonyl]azetidin-2-yl}methanesulfinate

Cat. No.: B6606650
CAS No.: 2825011-45-6
M. Wt: 257.28 g/mol
InChI Key: DKUSAVVHBGDZCK-UHFFFAOYSA-M
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Description

Sodium{1-[(tert-butoxy)carbonyl]azetidin-2-yl}methanesulfinate is a chemical compound with a unique structure that includes a tert-butoxycarbonyl group, an azetidine ring, and a methanesulfinate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium{1-[(tert-butoxy)carbonyl]azetidin-2-yl}methanesulfinate typically involves the reaction of tert-butyl azetidine-2-carboxylate with methanesulfinic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{tert-Butyl azetidine-2-carboxylate} + \text{Methanesulfinic acid} + \text{NaOH} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Sodium{1-[(tert-butoxy)carbonyl]azetidin-2-yl}methanesulfinate can undergo various types of chemical reactions, including:

    Oxidation: The methanesulfinate group can be oxidized to form sulfonate derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The azetidine ring can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methanesulfinate group can yield sulfonate derivatives, while substitution reactions can lead to a variety of azetidine derivatives.

Scientific Research Applications

Sodium{1-[(tert-butoxy)carbonyl]azetidin-2-yl}methanesulfinate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azetidine derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of sodium{1-[(tert-butoxy)carbonyl]azetidin-2-yl}methanesulfinate involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can act as a protecting group for amines, while the azetidine ring and methanesulfinate group can participate in various chemical reactions. The compound’s effects are mediated through these interactions, leading to the formation of new products or modifications of existing molecules.

Comparison with Similar Compounds

Sodium{1-[(tert-butoxy)carbonyl]azetidin-2-yl}methanesulfinate can be compared with other similar compounds, such as:

    Sodium tert-butoxide: A strong, non-nucleophilic base used in organic synthesis.

    Potassium tert-butoxide: Similar in reactivity to sodium tert-butoxide but with different solubility properties.

    Lithium tert-butoxide: Another strong base with unique reactivity and solubility characteristics.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.

Properties

IUPAC Name

sodium;[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]methanesulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S.Na/c1-9(2,3)14-8(11)10-5-4-7(10)6-15(12)13;/h7H,4-6H2,1-3H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUSAVVHBGDZCK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CS(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16NNaO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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